molecular formula C16H17F3N2 B5615544 N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Cat. No. B5615544
M. Wt: 294.31 g/mol
InChI Key: QOYVDVRMMSDUFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate steps to introduce specific functional groups like the pyridinyl and the trifluoromethyl groups. For instance, triamines derived from 2,6-bis(aminomethyl)pyridine have been synthesized through methods that allow for the control over the molecular architecture and the introduction of functional groups in specific positions on the molecule (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a variety of bonding arrangements and coordination geometries, especially in complexes. The equilibrium behavior in solution and the formation of complexes with metals like Cu(II) have been explored, demonstrating the compound's ability to coordinate to metals through specific groups, leading to pentacoordinated structures in some cases (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from related studies, which show how the presence of functional groups like the pyridinyl and ethanamine groups contribute to its reactivity. For example, reactions involving palladium(II) acetate have been used to synthesize novel tridentate ligands, indicating a potential for the compound to participate in complex formation and catalysis (Singh et al., 2019).

properties

IUPAC Name

N-methyl-2-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2/c1-21(11-9-15-4-2-3-10-20-15)12-13-5-7-14(8-6-13)16(17,18)19/h2-8,10H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVDVRMMSDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(pyridin-2-yl)ethyl]{[4-(trifluoromethyl)phenyl]methyl}amine

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